

Zoligratinib FGFR1 FGFR2 FGFR3 IC50 values

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Zoligratinib

CAS No.: 1265229-25-1

Cat. No.: S547997

Get Quote

Core Inhibitory Profile of Zoligratinib

The table below summarizes the half-maximal inhibitory concentration (IC50) values of **Zoligratinib** against different FGFR isoforms, which measure its potency in enzymatic assays [1].

FGFR Isoform	IC50 (nM)
FGFR1	9.3 nM
FGFR2	7.6 nM
FGFR3	22 nM
FGFR4	290 nM

This data shows **Zoligratinib** has high selectivity for **FGFR1**, **FGFR2**, and **FGFR3** over **FGFR4** [1] [2]. The search results also confirm that this profile classifies **Zoligratinib** as a pan-FGFR inhibitor, though with significantly reduced activity against FGFR4 [2].

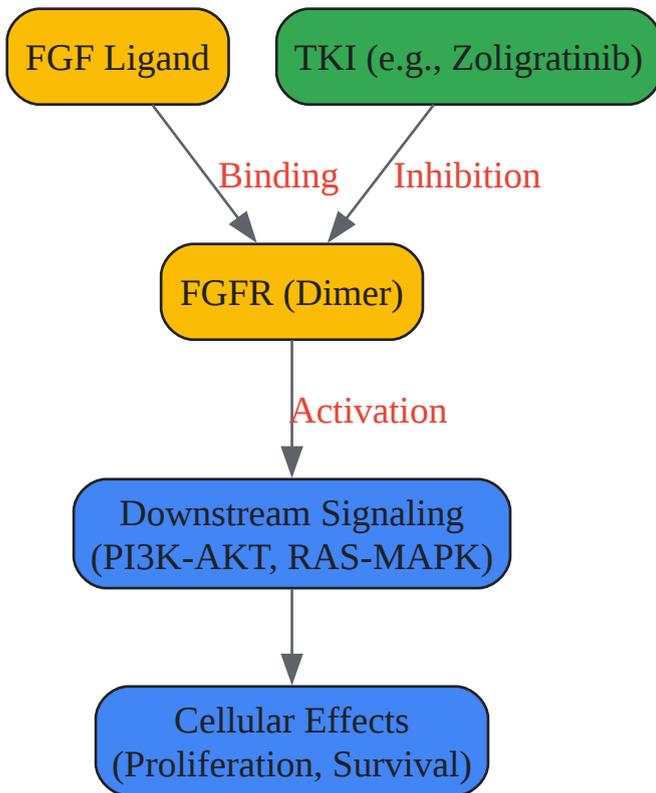
Key Experimental Methodologies

The IC50 values and cellular activity data are typically generated through standardized experimental protocols. Here are the details of key methodologies cited in the context of **Zoligratinib** (also referred to as CH5183284 or Debio 1347 in research literature).

- **Kinase Assay (Enzyme Inhibition):** The inhibitory activity against FGFR1 was evaluated using a radiometric filter assay that measures the incorporation of ^{33}P i. For a broader panel of kinases, including other FGFRs, phosphorylation activities were often determined by homogeneous time-resolved fluorescence (HTRF) assays or fluorescence polarization (FP) assays. In these experiments, the enzymatic activity is measured with varying concentrations of **Zoligratinib** to generate dose-response curves and calculate the IC50 values [1].
- **Cell-Based Antiproliferative Research:** The effect of **Zoligratinib** on cancer cell proliferation is measured using cell viability assays. Cell lines with specific FGFR alterations (e.g., DMS114 with FGFR1 amplification, SNU-16 with FGFR2 amplification, KMS11) are treated with a range of **Zoligratinib** concentrations (e.g., 0.076 to 10,000 nM) for a set period (e.g., 4 days). Cell viability is then assessed using reagents like Cell Counting Kit-8 (CCK-8), and absorbance is measured to calculate the percentage of growth inhibition and the IC50 value [1].
- **Mechanism of Action in Cells:** To confirm that the antiproliferative effect is due to on-target FGFR inhibition, immunoblotting analyses are performed. In the mentioned cell lines, treatment with **Zoligratinib** (at concentrations of 100 to 300 nM) was shown to prevent the autophosphorylation of FGFR1, FGFR2, and FGFR3, which is a key step in the activation of their signaling pathways [1].

FGFR Signaling and Inhibitor Mechanism

The following diagram illustrates the basic FGFR signaling pathway and the mechanism of Tyrosine Kinase Inhibitors (TKIs) like **Zoligratinib**.



[Click to download full resolution via product page](#)

This simplified pathway shows how FGFR activation leads to downstream signaling. TKIs like **Zoligratinib** bind to the kinase domain of the receptor, competing with ATP and preventing the signal transduction that drives cancer cell proliferation and survival [3] [4].

Research Context for FGFR Inhibitors

- **Relevance of FGFR Alterations:** Genomic alterations in FGFRs, including gene amplifications, activating mutations, and gene fusions, are oncogenic drivers across a wide range of cancers. For example, FGFR1 amplifications are found in breast and squamous-cell lung cancer, and FGFR2 fusions and mutations are common in intrahepatic cholangiocarcinoma and endometrial cancer, respectively [3].
- **Focus of Current Research:** A significant challenge in the field is the functional characterization of the many low-frequency FGFR mutations, often classified as Variants of Unknown Significance (VUS). Recent studies focus on identifying which of these VUS, particularly those outside the well-known kinase domain, are true activating drivers and remain targetable by existing FGFR inhibitors like **Zoligratinib** [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. | Zoligratinib | TargetMol FGFR [targetmol.com]
2. FGFR4 inhibitor | FGFR4 inhibition [selleckchem.com]
3. Comprehensive functional evaluation of variants of fibroblast ... [pmc.ncbi.nlm.nih.gov]
4. Functional Characterization of Variants of Unknown Significance of... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Zoligratinib FGFR1 FGFR2 FGFR3 IC50 values]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547997#zoligratinib-fgfr1-fgfr2-fgfr3-ic50-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com